![molecular formula C24H32OS B14354595 S-Hexyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate CAS No. 90336-57-5](/img/structure/B14354595.png)
S-Hexyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Hexyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a hexyl group attached to the sulfur atom and a pentyl group attached to the biphenyl moiety. The biphenyl structure consists of two benzene rings connected by a single bond, which imparts unique chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-Hexyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Hexyl and Pentyl Groups: The hexyl and pentyl groups can be introduced through alkylation reactions. For example, the biphenyl core can be treated with hexyl bromide and pentyl bromide in the presence of a strong base such as sodium hydride.
Formation of Carbothioate Group: The final step involves the introduction of the carbothioate group. This can be achieved by reacting the biphenyl derivative with carbon disulfide and an alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of S-Hexyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
S-Hexyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol group.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Nitrated or halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
S-Hexyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials, such as liquid crystals for display technologies.
Wirkmechanismus
The mechanism of action of S-Hexyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate involves its interaction with specific molecular targets. The biphenyl core can interact with aromatic residues in proteins, while the carbothioate group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyano-4’-pentylbiphenyl: A liquid crystal compound with similar biphenyl structure but different functional groups.
4-Hexylbiphenyl: Another biphenyl derivative with a hexyl group but lacking the carbothioate functionality.
Uniqueness
S-Hexyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate is unique due to the presence of both hexyl and pentyl groups attached to the biphenyl core, along with the carbothioate functionality. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
90336-57-5 |
|---|---|
Molekularformel |
C24H32OS |
Molekulargewicht |
368.6 g/mol |
IUPAC-Name |
S-hexyl 4-(4-pentylphenyl)benzenecarbothioate |
InChI |
InChI=1S/C24H32OS/c1-3-5-7-9-19-26-24(25)23-17-15-22(16-18-23)21-13-11-20(12-14-21)10-8-6-4-2/h11-18H,3-10,19H2,1-2H3 |
InChI-Schlüssel |
OZDJRWLEPIQHGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCSC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



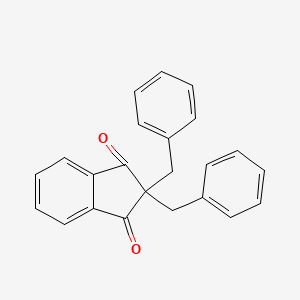
![1-Methyl-3-{2-[6-(methylsulfanyl)-9h-purin-9-yl]ethyl}-1-nitrosourea](/img/structure/B14354531.png)
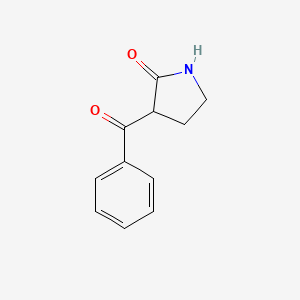
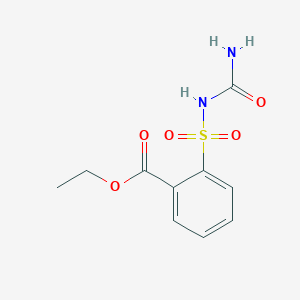
![1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one](/img/structure/B14354554.png)
![6-[(Heptylamino)methyl]-4-methoxypyridin-3-OL](/img/structure/B14354559.png)

![1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene](/img/structure/B14354566.png)
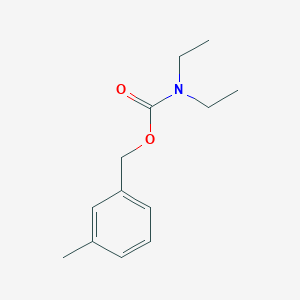

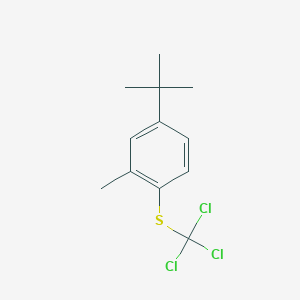
![1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]-](/img/structure/B14354596.png)

